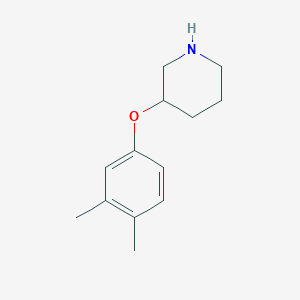

3-(3,4-Dimethylphenoxy)piperidine

描述

3-(3,4-Dimethylphenoxy)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenoxy)piperidine typically involves the reaction of 3,4-dimethylphenol with piperidine under specific conditions. One common method includes:

Starting Materials: 3,4-dimethylphenol and piperidine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the phenol, facilitating the nucleophilic substitution reaction.

Solvent: An aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is often used.

Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C, to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

化学反应分析

Types of Reactions

3-(3,4-Dimethylphenoxy)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of alkylated or acylated derivatives.

科学研究应用

Medicinal Chemistry

Overview:

3-(3,4-Dimethylphenoxy)piperidine derivatives are being explored for their anticancer properties. The piperidine moiety is common in many anticancer agents.

Methods of Application:

- Synthesis of novel compounds containing the piperidine structure.

- Evaluation of cytotoxic effects through in vitro assays followed by in vivo studies.

Results and Outcomes:

- Certain derivatives have shown significant cytotoxicity against various cancer cell lines, necessitating further research to elucidate their mechanisms of action and clinical applicability.

Microbiology

Overview:

With the rise of antimicrobial resistance, this compound is being investigated for its potential as a new antimicrobial agent.

Methods of Application:

- Development of new molecules derived from this compound.

- Testing against a range of bacterial and fungal strains.

Results and Outcomes:

- Some synthesized derivatives have demonstrated inhibitory effects on specific strains, indicating potential for new antimicrobial treatments.

Agricultural Chemistry

Overview:

In agrochemical research, derivatives of this compound are examined for use as pesticides or herbicides.

Methods of Application:

- Synthesis and testing for efficacy in protecting crops from pests and diseases.

Results and Outcomes:

- Research has yielded compounds with selective toxicity towards target pests while minimizing environmental impact.

Veterinary Medicine

Overview:

The compound is being studied for its potential in treating parasitic infections in animals.

Methods of Application:

- Development and testing of derivatives for safety and efficacy in animal models.

Results and Outcomes:

- Some compounds have shown effectiveness against parasitic infections, with ongoing research focused on optimal dosing.

Sensor Technology

Overview:

The unique chemical structure of this compound is utilized in developing sensors for detecting chemicals or environmental pollutants.

Methods of Application:

- Design of sensors that exhibit changes in electrical or optical properties upon interaction with specific analytes.

Results and Outcomes:

- These sensors have demonstrated potential for detecting low concentrations of target substances, contributing to environmental monitoring.

Case Study 1: Anticancer Activity

A study focused on synthesizing various derivatives of this compound revealed that certain compounds exhibited notable cytotoxicity against breast cancer cell lines. The research involved detailed dose-response assays that indicated a promising therapeutic index for further development.

Case Study 2: Antimicrobial Efficacy

In another study aimed at combating antibiotic resistance, researchers synthesized a series of piperidine derivatives based on this compound. The results showed that several compounds had effective inhibitory concentrations against resistant strains of Staphylococcus aureus, suggesting their potential as new antimicrobial agents.

作用机制

The mechanism of action of 3-(3,4-Dimethylphenoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits in neurological conditions.

相似化合物的比较

Similar Compounds

Piperidine: The parent compound, widely used in medicinal chemistry.

3-(4-Methylphenoxy)piperidine: A similar compound with a single methyl group on the aromatic ring.

3-(3,4-Dichlorophenoxy)piperidine: A compound with chlorine substituents, offering different chemical properties.

Uniqueness

3-(3,4-Dimethylphenoxy)piperidine is unique due to the presence of two methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or chemical intermediate compared to other piperidine derivatives.

生物活性

3-(3,4-Dimethylphenoxy)piperidine is a compound of significant interest in pharmacology and medicinal chemistry. Characterized by its unique structure, which includes a piperidine ring substituted with a 3,4-dimethylphenoxy group, this compound has shown promising biological activities, particularly in the context of neuropharmacology and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₉NO

- Molecular Weight : Approximately 205.3 g/mol

- Structural Features : The compound features a piperidine ring and a phenoxy group that contribute to its biological activity.

Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving dopamine and serotonin . These interactions suggest potential applications in treating neurological conditions such as anxiety and depression. The compound may modulate neurotransmitter release and uptake mechanisms, although specific pathways remain to be fully elucidated.

Biological Activities

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Nucleophilic substitutions involving the piperidine ring.

- Electrophilic aromatic substitutions due to the presence of the phenoxy group.

These synthetic routes not only facilitate the production of the compound but also allow for the generation of derivatives that may exhibit enhanced biological activities.

Case Studies

Case Study 1: Neuropharmacological Assessment

A study investigated the effects of this compound on neurotransmitter systems in animal models. Results indicated significant modulation of serotonin levels in the brain, suggesting potential antidepressant effects. Further research is required to confirm these findings and explore the underlying mechanisms.

Case Study 2: Interaction with Receptors

Research focusing on receptor binding affinities revealed that this compound has a higher affinity for serotonin receptors compared to other piperidine derivatives. This specificity may enhance its therapeutic profile while minimizing side effects associated with broader-spectrum compounds.

Data Table: Comparative Biological Activities

| Compound Name | Molecular Weight | Key Activity | Target Receptor |

|---|---|---|---|

| This compound | 205.3 g/mol | Neurotransmitter modulation | Serotonin, Dopamine |

| Piperine | 284.34 g/mol | Induction of apoptosis in cancer | Various |

| Other Piperidine Derivatives | Varies | Diverse neuropharmacological effects | Varies |

属性

IUPAC Name |

3-(3,4-dimethylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-5-6-12(8-11(10)2)15-13-4-3-7-14-9-13/h5-6,8,13-14H,3-4,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAYYILFLICKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2CCCNC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40663032 | |

| Record name | 3-(3,4-Dimethylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946725-92-4 | |

| Record name | 3-(3,4-Dimethylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。